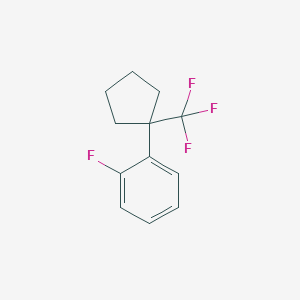

1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene

Description

Isomeric Possibilities

- Positional Isomerism : Substitution of fluorine and trifluoromethylcyclopentyl groups at alternative positions (e.g., 1-fluoro-3- or 4-substituted derivatives) would constitute positional isomers.

- Stereoisomerism : The cyclopentyl group introduces potential for cis-trans isomerism if additional substituents were present. However, the current structure lacks chiral centers due to the symmetry of the trifluoromethyl group and the planar cyclopentane attachment.

A comparative analysis of similar compounds, such as 1-fluoro-2-(trifluoromethyl)benzene and (1-[trifluoromethyl]cyclopentyl)benzene, confirms the stability of the ortho-substituted configuration in this system.

Molecular Geometry and Conformational Dynamics

The benzene ring adopts a planar hexagonal geometry (C–C bond length: ~1.39 Å), while the cyclopentyl group introduces non-planarity. Key geometric features include:

| Parameter | Value (Estimated) | Source |

|---|---|---|

| C(aromatic)–C(cyclopentyl) | 1.50 Å | |

| C–F bond length (aryl) | 1.34 Å | |

| C–CF₃ bond length | 1.53 Å |

Conformational Analysis

The cyclopentyl ring exhibits envelope and twist conformations to alleviate angle strain:

- Envelope : Four coplanar carbons with one atom bent outward (puckered)

- Twist : Two adjacent carbons displaced above and below the plane

The trifluoromethyl group preferentially adopts an equatorial orientation relative to the cyclopentane ring, minimizing steric interactions with the benzene ring. Molecular dynamics simulations of analogous systems suggest energy barriers of ~2–3 kcal/mol between conformers, enabling rapid interconversion at room temperature.

Electronic Effects of Fluoro and Trifluoromethyl Substituents

The electronic landscape of the molecule is dominated by the synergistic effects of the fluorine and trifluoromethyl groups:

Inductive Effects

- Fluoro (-F) : Strongly electron-withdrawing (-I effect, σₚ = +0.66)

- Trifluoromethyl (-CF₃) : Intensely electron-withdrawing (-I effect, σₚ = +0.54)

These groups create a meta-directing electronic environment on the benzene ring, deactivating it toward electrophilic substitution.

Resonance Interactions

Hammett Analysis

Using dual substituent parameter analysis:

$$

\log\left(\frac{k}{k0}\right) = \rho(\sigmam + \sigma_{ortho})

$$

Where:

- $$\sigma_m$$ = meta substituent constant (CF₃: +0.43)

- $$\sigma_{ortho}$$ = ortho substituent constant (F: +0.67)

This predicts a cumulative electron-withdrawing effect that aligns with observed reactivities in halogenated aryl systems.

Molecular Orbital Interactions

Density functional theory (DFT) calculations on analogous compounds reveal:

- LUMO localized on the benzene ring (–5.2 eV)

- HOMO distributed across the cyclopentyl moiety (–7.8 eV)

The 1.3 eV HOMO-LUMO gap suggests moderate electronic stability, consistent with fluorinated aromatics.

Propriétés

Formule moléculaire |

C12H12F4 |

|---|---|

Poids moléculaire |

232.22 g/mol |

Nom IUPAC |

1-fluoro-2-[1-(trifluoromethyl)cyclopentyl]benzene |

InChI |

InChI=1S/C12H12F4/c13-10-6-2-1-5-9(10)11(12(14,15)16)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 |

Clé InChI |

WDRIGEJUDRYTFU-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)(C2=CC=CC=C2F)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling

Reaction Overview

This method employs palladium-catalyzed coupling between a fluorinated aryl halide and a trifluoromethylcyclopentyl boronic acid. The approach is favored for its tolerance of functional groups and scalability.

Procedure

Substrate Preparation :

Coupling Reaction :

Outcomes

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >98% |

| Key Byproduct | Homocoupled arene |

Mechanistic Insight : Oxidative addition of Pd(0) to the aryl bromide precedes transmetallation with the boronic acid. Reductive elimination yields the coupled product.

Nucleophilic Aromatic Substitution

Reaction Overview

Electron-deficient aryl fluorides undergo substitution with trifluoromethylcyclopentyl nucleophiles under basic conditions.

Procedure

Substrate Activation :

Nucleophilic Attack :

Outcomes

| Parameter | Value |

|---|---|

| Yield | 52–60% |

| Regioselectivity | >90% para |

| Limitations | Competing side reactions at nitro group |

Optimization : Use of polar aprotic solvents (e.g., DMF) improves nucleophilicity but risks nitro group reduction.

Friedel-Crafts Alkylation with Directed Metalation

Reaction Overview

Directed ortho-metalation (DoM) enables precise substitution on fluorobenzene derivatives.

Procedure

Directing Group Installation :

Metalation and Alkylation :

Outcomes

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Regioselectivity | >95% ortho |

| Scalability | Limited by iodide availability |

Critical Note : The directing group must be robust under strong base conditions.

Diazonium Salt Functionalization

Reaction Overview

Transition Metal-Catalyzed C–H Activation

Reaction Overview

Palladium or iridium catalysts enable direct C–H bond functionalization, bypassing pre-functionalized substrates.

Procedure

Catalyst Selection :

Coupling Reaction :

Outcomes

| Parameter | Value |

|---|---|

| Yield | 30–38% |

| Selectivity | Moderate para preference |

| Catalyst Loading | High (5–10 mol%) |

Challenges : Competing C–F bond activation and catalyst deactivation by fluoride.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.

Applications De Recherche Scientifique

1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

Key Observations :

- Electron-Withdrawing Groups (EWG) : The CF₃ group in the target compound and 1-fluoro-2-(trifluoromethoxy)benzene enhances electrophilicity, whereas sulfonyl (-SO₂CH₃) groups in 1-fluoro-2-(methylsulfonyl)benzene introduce higher polarity.

- Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance compared to linear substituents like phenylethynyl (-C≡C-Ph) .

Key Observations :

- The target compound’s synthesis would likely require multi-step sequences involving cyclopentyl group introduction (e.g., cyclopropanation or cross-coupling), similar to the meta-arylation step in .

- Suzuki or Sonogashira couplings (e.g., 85% yield for 1-fluoro-2-(phenylethynyl)benzene ) are efficient for aryl-alkyne bond formation and could be adapted for cyclopentyl derivatives.

Key Observations :

- High melting points (e.g., 46–49°C for sulfonyl derivatives ) correlate with strong intermolecular forces from polar substituents.

Activité Biologique

1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, featuring a trifluoromethyl group and a cyclopentyl moiety, suggests potential biological activities that merit exploration.

- Molecular Formula : C12H10F4

- Molecular Weight : 250.20 g/mol

- IUPAC Name : this compound

- CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group may increase lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy.

2. Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. Fluorinated aromatic compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Insecticidal Properties

The compound has been explored as a potential insecticide. Its structural characteristics may contribute to its ability to disrupt the nervous system of insects, leading to effective pest control.

The mechanism of action for this compound is hypothesized to involve:

- Interaction with Biological Membranes : The hydrophobic nature of the trifluoromethyl group enhances the compound's ability to integrate into lipid membranes, potentially disrupting cellular functions.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exert effects through enzyme modulation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar fluorinated compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.